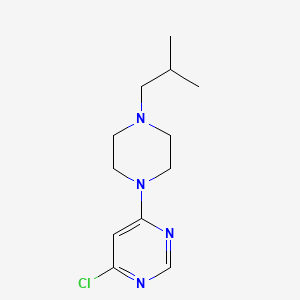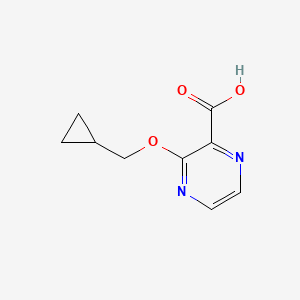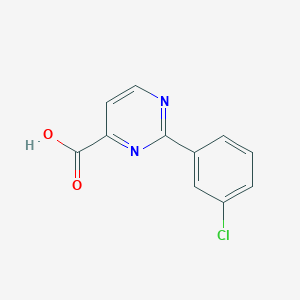![molecular formula C18H18FNO3S B1468045 5-(2-Ciclopentil-1-(2-fluorofenil)-2-oxoetil)-7a-hidroxi-5,6,7,7a-tetrahidrotieno[3,2-c]piridin-2(4h)-ona CAS No. 947502-66-1](/img/structure/B1468045.png)
5-(2-Ciclopentil-1-(2-fluorofenil)-2-oxoetil)-7a-hidroxi-5,6,7,7a-tetrahidrotieno[3,2-c]piridin-2(4h)-ona
Descripción general
Descripción
5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one is a useful research compound. Its molecular formula is C18H18FNO3S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Cardiovascular
Este compuesto puede actuar como un activador de la guanilato ciclasa soluble (sGC), que es un receptor para el óxido nítrico (NO) y juega un papel crucial en el sistema cardiovascular . Al estimular la sGC, puede ayudar en el estudio de la regulación de la presión arterial y el desarrollo de tratamientos para enfermedades como la hipertensión.
Hematología
La capacidad de este compuesto para inhibir la agregación plaquetaria puede ser valiosa en la investigación de la coagulación y la hemostasia . Podría utilizarse para explorar nuevos fármacos anticoagulantes que previenen los coágulos sanguíneos sin el riesgo de sangrado asociado con las terapias actuales.
Biología Vascular
Sus efectos vasodilatadores lo convierten en una herramienta útil para estudiar la vasculatura y los mecanismos de vasodilatación . Esto puede contribuir a la comprensión y el tratamiento de diversas enfermedades vasculares, como la aterosclerosis y la enfermedad arterial periférica.
Farmacología
La selectividad del compuesto al no inhibir las fosfodiesterasas mientras activa la sGC es de particular interés en farmacología . Ofrece una oportunidad única para estudiar las interacciones farmacológicas y los efectos secundarios relacionados con los niveles de cGMP sin los efectos confusos de la inhibición de la fosfodiesterasa.
Oncología
La investigación sobre la proliferación de células del músculo liso puede extenderse a la oncología, donde la capacidad del compuesto para reducir la proliferación celular puede ofrecer información sobre las estrategias de tratamiento del cáncer .
Propiedades
IUPAC Name |
5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-7a-hydroxy-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S/c19-14-4-2-1-3-13(14)16(17(22)11-5-6-11)20-8-7-18(23)12(10-20)9-15(21)24-18/h1-4,9,11,16,23H,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHANBBNBMKFHBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4(C(=CC(=O)S4)C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947502-66-1 | |
| Record name | Desacetyl hydroxyprasugrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947502661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESACETYL HYDROXYPRASUGREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ1QGJ5J3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one in the context of prasugrel hydrochloride tablets?
A1: This compound, referred to as "impurity 2" in the research article [], is a degradation product of prasugrel hydrochloride. It forms specifically during neutral hydrolysis in the presence of magnesium stearate, a common pharmaceutical excipient. [] The identification and characterization of this impurity are crucial for several reasons:
Q2: How was 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-7a-hydroxy-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4h)-one characterized in the study?
A2: The researchers employed a combination of analytical techniques to elucidate the structure of this impurity:
- Liquid Chromatography-Mass Spectrometry (LC-MS): This method was crucial for separating the impurity from other components in the degraded sample and determining its mass-to-charge ratio, providing valuable clues about its structure. []
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy provided detailed information about the connectivity and arrangement of atoms within the molecule, ultimately confirming the proposed structure of the impurity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2,2-dimethylcyclopropyl)methyl]cyclopropanamine](/img/structure/B1467968.png)
![2-(Benzo[b]thiophen-3-yl)-4-chloropyrimidine](/img/structure/B1467970.png)
![methyl({3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467972.png)
amine](/img/structure/B1467974.png)

![1-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467978.png)
![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467979.png)
![2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467980.png)
![1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467981.png)


![[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methanol](/img/structure/B1467985.png)
